![molecular formula C15H19N3OS2 B13807444 Acetamide,N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807444.png)
Acetamide,N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- is a complex organic compound that features a unique combination of functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thieno[2,3-D]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethyl and dimethyl groups: These groups are usually introduced via alkylation reactions.
Attachment of the cyclopropyl group: This step often involves the use of cyclopropylamine in a substitution reaction.
Formation of the acetamide group: This is typically done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyclopropyl and thieno[2,3-D]pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It could be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of Acetamide, N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetamide, N-cyclopropyl-2-[(2-cyclopropyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-
- Acetamide, N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-
Uniqueness
The uniqueness of Acetamide, N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- lies in its specific combination of functional groups and the resulting chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C15H19N3OS2 |
|---|---|
Molekulargewicht |
321.5 g/mol |
IUPAC-Name |
N-cyclopropyl-2-(2-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C15H19N3OS2/c1-4-11-17-14(20-7-12(19)16-10-5-6-10)13-8(2)9(3)21-15(13)18-11/h10H,4-7H2,1-3H3,(H,16,19) |
InChI-Schlüssel |
XMQYKKUPEHTHLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=C(C(=C(S2)C)C)C(=N1)SCC(=O)NC3CC3 |
Löslichkeit |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)


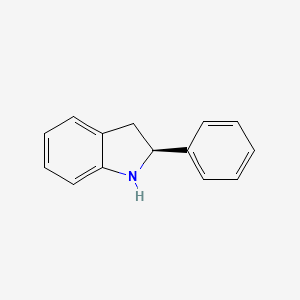
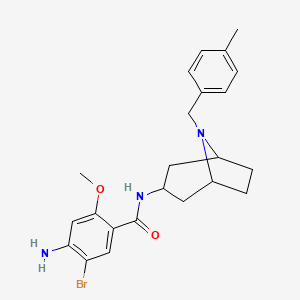

![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
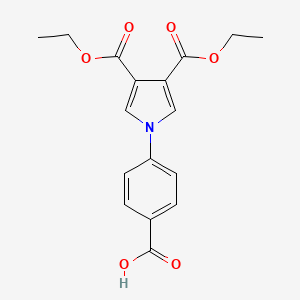
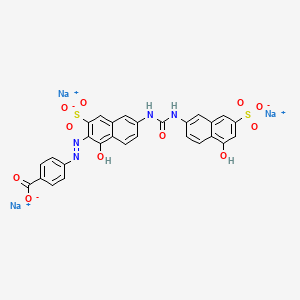


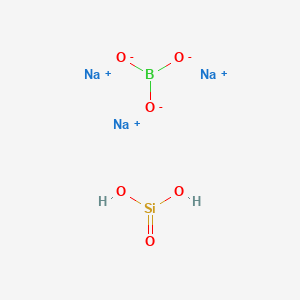
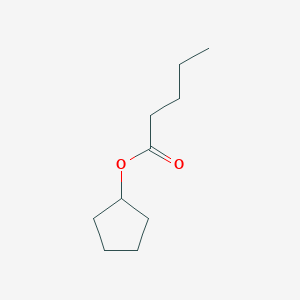
![[(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13807443.png)
